molecular formula C8H13NO B12997501 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one

7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one

Cat. No.: B12997501
M. Wt: 139.19 g/mol
InChI Key: BOGOVSWIDVCHOA-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-azaspiro[33]heptan-5-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf isocyanate (ClO2S NCO), resulting in spirocyclic β-lactams. The β-lactam ring is then reduced using alane to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one involves its interaction with specific molecular targets. The nitrogen atom within the spirocyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. This makes it a valuable scaffold in drug design, where it can mimic the activity of other bioactive compounds .

Comparison with Similar Compounds

Uniqueness: 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

7,7-dimethyl-2-azaspiro[3.3]heptan-5-one

InChI

InChI=1S/C8H13NO/c1-7(2)3-6(10)8(7)4-9-5-8/h9H,3-5H2,1-2H3

InChI Key

BOGOVSWIDVCHOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C12CNC2)C

Origin of Product

United States

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